molecular formula C26H24ClN5O2S B2956662 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898418-47-8

5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2956662
CAS No.: 898418-47-8
M. Wt: 506.02
InChI Key: ANGKDTNDKQXDKO-UHFFFAOYSA-N
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Description

5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a potent, selective, and brain-penetrant inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a key regulator of neuronal cell death. This compound was specifically designed and disclosed for its high affinity and selectivity for DAPK1 over other kinases . DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase implicated in the pathogenesis of several neurological disorders, including ischemic stroke, Alzheimer's disease, and epilepsy. Its primary research value lies in its utility as a chemical probe to elucidate the intricate role of DAPK1 signaling cascades in neurodegeneration and apoptosis . By potently inhibiting DAPK1, this compound facilitates the investigation of mechanisms underlying synaptic dysfunction, glutamate receptor-mediated excitotoxicity, and programmed cell death pathways in the central nervous system. Researchers utilize this tool compound in in vitro and in vivo models to explore novel therapeutic strategies for neuroprotection and to validate DAPK1 as a viable drug target. Supplied for research purposes only, this inhibitor is essential for neuroscience, cell biology, and medicinal chemistry programs focused on understanding and intervening in catastrophic neuronal loss.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O2S/c1-17-5-2-6-18(15-17)22(31-12-10-30(11-13-31)20-8-3-7-19(27)16-20)23-25(33)32-26(35-23)28-24(29-32)21-9-4-14-34-21/h2-9,14-16,22,33H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGKDTNDKQXDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that integrates multiple pharmacologically relevant scaffolds. Its structural components suggest a potential for diverse biological activities, particularly in the fields of oncology and neurology.

Structural Characteristics

The compound features:

  • Thiazolo[3,2-b][1,2,4]triazole core: Known for its anticancer properties.
  • Piperazine moiety : Commonly associated with psychoactive drugs.
  • Furan ring : Often linked to anti-inflammatory and antioxidant activities.

Biological Activity Overview

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit notable anticancer , antimicrobial , and anticonvulsant properties. The biological activity can be summarized as follows:

Biological ActivityDescription
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrates effectiveness against bacterial and fungal strains.
AnticonvulsantShows potential in reducing seizure activity in preclinical models.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo.

Anticancer Activity

A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer properties using the NCI 60 cancer cell line screen. Notably, derivatives showed significant activity at concentrations as low as 10 µM without toxicity to normal cells (HEK293) . For instance:

  • Compound 2h : Demonstrated an IC50 value of 5 µM against colon carcinoma cells.
  • Compound 2i : Showed promising activity against leukemia cell lines.

Antimicrobial Properties

Research on thiazole derivatives indicated that modifications in the structure could enhance antimicrobial efficacy. A derivative with a similar scaffold exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Anticonvulsant Effects

In studies involving animal models of epilepsy, compounds with the thiazolo[3,2-b][1,2,4]triazole structure were tested for anticonvulsant activity. The results indicated that certain derivatives significantly reduced seizure frequency and intensity compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural features:

  • The presence of the piperazine ring enhances central nervous system activity.
  • Substituents on the phenyl rings (e.g., chlorine groups) have been shown to increase potency against specific cancer types .

Comparison with Similar Compounds

Pharmacological Potential

  • The 3-chlorophenylpiperazinyl group in the target compound is structurally analogous to ligands targeting dopamine D2/D3 and serotonin 5-HT1A receptors, suggesting possible neuropsychiatric applications (e.g., antipsychotic or anxiolytic activity) .
  • demonstrates that thiazolo-triazolones with chlorophenyl groups exhibit anticancer activity (e.g., compound 5f ), implying the target compound may share similar mechanisms .

Structural and Physicochemical Differences

  • The m-tolyl group in the target compound enhances lipophilicity compared to ’s 4-ethoxy-3-methoxyphenyl derivative, which may improve membrane permeability but reduce aqueous solubility .
  • The furan-2-yl substituent introduces metabolic liabilities (e.g., oxidation susceptibility) compared to ’s methoxyphenyl groups, which are more metabolically stable .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis involves multi-step heterocyclic chemistry, with critical steps including:

  • Piperazine coupling : Reacting 3-chlorophenylpiperazine with m-tolylmethyl intermediates under reflux in acetic acid (AcOH) to form the central scaffold .
  • Thiazolo-triazole formation : Cyclization using diethyl oxalate or analogous reagents in toluene under NaH catalysis, achieving ~70-85% yield .
  • Furan-thiazole linkage : Microwave-assisted coupling of furan-2-yl groups with thiazolo-triazole precursors, reducing side-product formation .
    Key Variables :
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst selection : Bleaching Earth Clay (pH 12.5) enhances regioselectivity in heterocyclic ring closure .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) during characterization?

Methodological Answer:
Contradictions often arise from tautomerism or crystallographic packing effects. Strategies include:

  • Multi-spectral validation : Cross-reference 1^1H NMR (δ 7.2–8.1 ppm for aromatic protons) with IR (C=N stretches at 1600–1650 cm1^{-1}) and LC-MS for molecular ion confirmation .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazole vs. thiadiazole tautomers) using single-crystal data, as demonstrated for analogous pyrazoline-thiazole hybrids .
  • Dynamic NMR : Detect rotamers or slow-exchange processes in piperazine moieties by variable-temperature experiments .

Advanced: What computational methods are recommended for predicting reactivity or optimizing synthesis?

Methodological Answer:

  • Reaction path searching : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states, particularly for cyclization steps prone to side reactions .
  • Molecular docking : Screen bioactivity potential by docking into target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to prioritize synthetic targets .
  • Machine learning : Train models on reaction databases (e.g., ICReDD’s platform) to predict optimal solvents/catalysts, reducing trial-and-error experimentation .

Advanced: How can researchers design analogs to explore structure-activity relationships (SAR) for CNS targets?

Methodological Answer:

  • Core modifications :
    • Replace m-tolyl with substituted benzyl groups (e.g., 4-fluorophenyl) to assess steric effects on dopamine receptor binding .
    • Substitute furan with thiophene or pyrrole to modulate lipophilicity (logP) and blood-brain barrier permeability .
  • Piperazine variants : Introduce 4-arylpiperazine moieties (e.g., 2,4-difluorophenyl) to enhance affinity for serotonin receptors, as seen in related triazole-piperazine hybrids .
  • Biological assays : Validate analogs via in vitro binding assays (e.g., D2/D3 receptor inhibition) and ADME profiling (e.g., microsomal stability) .

Advanced: What techniques are critical for characterizing regioselectivity in thiazolo-triazole formation?

Methodological Answer:

  • Isotopic labeling : Use 13^{13}C-labeled carbonyl precursors to track cyclization pathways via NMR .
  • HPLC-MS/MS : Monitor intermediates in real-time to identify kinetic vs. thermodynamic control (e.g., dominance of 6-ol vs. 7-ol isomers) .
  • Crystallographic statistics : Compare bond lengths/angles (e.g., C-S vs. C-N distances) in X-ray structures to confirm regiochemistry .

Advanced: How should researchers evaluate the compound’s potential for off-target effects in kinase inhibition studies?

Methodological Answer:

  • Kinome-wide profiling : Use panels like Eurofins’ KinaseProfiler to assess selectivity across 400+ kinases .
  • Molecular dynamics simulations : Model ATP-binding site interactions (e.g., hinge region hydrogen bonding) to predict promiscuity .
  • Counter-screening : Test against structurally related off-targets (e.g., PI3K or MAPK families) using fluorescence polarization assays .

Advanced: What strategies mitigate challenges in scaling up the synthesis while maintaining purity?

Methodological Answer:

  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., diazotization) to improve heat dissipation and yield (>90%) .
  • Heterogeneous catalysis : Replace homogeneous catalysts (e.g., H2_2SO4_4) with immobilized acids (e.g., sulfonated silica) to simplify purification .
  • DoE optimization : Apply Design of Experiments (DoE) to variables like temperature (70–80°C), solvent (PEG-400), and catalyst loading (5–15 wt%) for robustness .

Advanced: How can researchers analyze metabolic stability of the compound in preclinical models?

Methodological Answer:

  • Microsomal incubation : Assess Phase I metabolism (e.g., CYP450-mediated oxidation) using liver microsomes from multiple species (rat, human) .
  • UHPLC-QTOF-MS : Identify major metabolites (e.g., hydroxylation at the furan ring) via high-resolution mass fragmentation patterns .
  • In silico prediction : Use ADMET predictors (e.g., SwissADME) to flag labile sites (e.g., piperazine N-oxide formation) for structural hardening .

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